N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
Description
The compound N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine features a hybrid structure combining a 1,3,5-triazine core linked to a quinazoline moiety. The triazine ring is substituted with a 1,3-benzodioxol-5-ylmethyl group, while the quinazoline bears a methyl group at the 4-position.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C20H20N6O2/c1-13-15-4-2-3-5-16(15)24-20(23-13)25-19-21-10-26(11-22-19)9-14-6-7-17-18(8-14)28-12-27-17/h2-8H,9-12H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
FUVQKIUHTBVJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the triazine ring, the quinazoline core, and the benzodioxole moiety. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Triazine and Quinazoline Substituents
Compound A : N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
- Key Difference : An additional methyl group at the 8-position of the quinazoline.
- This modification could influence binding to hydrophobic enzyme pockets .
Compound B : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Key Differences :
- Replacement of the benzodioxol group with a 4-methoxybenzyl substituent.
- Methoxy group at the quinazoline 6-position.
- Impact : The 4-methoxybenzyl group may reduce steric hindrance compared to benzodioxol, while the 6-methoxy group could increase polarity and hydrogen-bonding capacity. This might alter metabolic stability or target affinity .
Compound C : N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- Key Differences :
- Benzothiazole replaces quinazoline.
- Tetrahydrofuranmethyl substitutes benzodioxol.
- The tetrahydrofuran group offers moderate lipophilicity (water solubility: 42.1 µg/mL at pH 7.4), balancing bioavailability .
Physicochemical and Pharmacokinetic Profiles
Observations :
- Benzodioxol and tetrahydrofuran substituents (Target Compound vs. Compound C) exhibit distinct electronic profiles, influencing interactions with aromatic residues in target proteins.
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings related to its biological activity, including anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a quinazoline core. Its molecular formula is with a molecular weight of approximately 344.39 g/mol. The structural diversity of this compound is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks to this compound. Research has shown that derivatives of the triazine core exhibit potent cytotoxicity against various cancer cell lines.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A derivative of the triazine core demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.20 μM, 1.25 μM, and 1.03 μM respectively .
- Another study reported IC50 values for different derivatives against MDA-MB231 (triple-negative breast cancer) cells ranging from 3.41 nM to 44.5 µM depending on the specific derivative tested .
- Mechanism of Action :
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been studied for their effectiveness against various pathogens.
Research Findings
- A related compound showed activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.0619 μmol/mL and was effective against Candida albicans as well .
Comparative Biological Activity Table
| Compound | Target | IC50/ MIC | Cell Line/ Pathogen |
|---|---|---|---|
| Triazine Derivative | Cancer | 0.20 μM | A549 (Lung Cancer) |
| Triazine Derivative | Cancer | 1.25 μM | MCF-7 (Breast Cancer) |
| Triazine Derivative | Cancer | 1.03 μM | HeLa (Cervical Cancer) |
| Related Compound | Bacteria | 0.0619 μmol/mL | Staphylococcus aureus |
| Related Compound | Fungus | 0.1859 μmol/mL | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
